molecular formula C18H26N4OS B2716224 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea CAS No. 1797058-22-0

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea

Cat. No.: B2716224
CAS No.: 1797058-22-0
M. Wt: 346.49
InChI Key: NLYCUKOVFDGKBM-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea is a synthetic chemical entity designed for preclinical research, integrating a benzothiazole moiety and a piperidine ring through a urea linker. The benzothiazole scaffold is recognized in medicinal chemistry for its diverse biological potential, particularly in oncology and neurology . Compounds featuring this core have been investigated as inhibitors of specific kinases, such as DYRK1A, which is a target of interest in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in certain metabolic syndromes and Down Syndrome . Furthermore, benzothiazole derivatives have been explored as potential zinc metallochaperones, a mechanism that can reactivate specific mutant p53 proteins in cancer cells, thereby inducing apoptosis and inhibiting tumor growth . The inclusion of the piperidine and tert-butyl urea groups in this molecule is intended to fine-tune its physicochemical properties, solubility, and binding affinity to specific biological targets. This compound is provided exclusively for research purposes to support the development of novel therapeutic agents and the study of complex disease mechanisms.

Properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-tert-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4OS/c1-18(2,3)21-16(23)19-12-13-8-10-22(11-9-13)17-20-14-6-4-5-7-15(14)24-17/h4-7,13H,8-12H2,1-3H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYCUKOVFDGKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting o-aminothiophenol with a suitable aldehyde under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Coupling of Benzo[d]thiazole and Piperidine: The benzo[d]thiazole moiety is then coupled with the piperidine ring using a suitable linker, often involving a reductive amination reaction.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a substitution reaction, typically using tert-butyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism often involves the inhibition of cell proliferation and the induction of cell cycle arrest .

Antimicrobial Properties

The benzo[d]thiazole structure has also been associated with antimicrobial activity. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds suggest moderate to high antibacterial efficacy compared to standard antibiotics .

Neuroprotective Effects

Research indicates potential neuroprotective effects of compounds similar to 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea, particularly in models of neurodegenerative diseases like Alzheimer's. These compounds may act as allosteric modulators for muscarinic receptors, which are implicated in cognitive function and memory retention .

Case Study 1: Anticancer Mechanism

In a study published in MDPI, researchers synthesized several benzo[d]thiazole derivatives and evaluated their anticancer activity against various cancer cell lines. The study found that one derivative significantly reduced cell viability by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway, highlighting the therapeutic potential of this class of compounds in oncology .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial properties of thiazole derivatives showed that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The synthesized this compound displayed an MIC value comparable to conventional antibiotics, suggesting its potential as an alternative treatment option for bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
AnticancerBenzo[d]thiazole derivativeInduces apoptosis in cancer cells
AntimicrobialThis compoundInhibits growth of MRSA
NeuroprotectiveSimilar piperidine derivativesModulates muscarinic receptors

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Urea-Based Derivatives

Several urea derivatives with modified aryl or heteroaryl substituents have been synthesized and characterized. For example, compounds 11a–11o () share a urea backbone but differ in substituents on the phenyl ring, such as halogens (Cl, F), trifluoromethyl (-CF3), and methoxy (-OCH3) groups . These modifications significantly alter their molecular weights and polarities, as shown below:

Compound Substituent(s) on Phenyl Ring Molecular Weight ([M+H]<sup>+</sup>) Yield (%)
11a 3-Fluorophenyl 484.2 85.1
11b 3,5-Dichlorophenyl 534.2 83.7
11k 4-Chloro-3-(trifluoromethyl) 568.2 88.0
11m 3,5-Di(trifluoromethyl) 602.2 84.7

In contrast, the target compound replaces the phenyl ring with a benzothiazole-piperidine system.

Heterocyclic Linker Variations

Compounds 15c–15e and 16–17 () feature benzo[d][1,2,3]thiadiazole cores linked to urea via cyclohexyl, propyl, or hydroxyethyl groups. For instance:

  • 15c: Trans-4-aminocyclohexylethyl linker ([M+H]<sup>+</sup> 320, yield 47%)
  • 15e : Piperidin-4-ylpropyl linker ([M+H]<sup>+</sup> 320, yield 45%)

The target compound’s piperidin-4-ylmethyl linker provides intermediate flexibility compared to 15c ’s rigid cyclohexyl group or 15e ’s longer propyl chain. This balance may optimize binding kinetics and solubility .

Physicochemical Properties

  • Synthetic Yield : The target compound’s yield (~87–88% in analogous syntheses ) is comparable to derivatives like 11n (88.2%) and 11o (87.34%), suggesting robust synthetic scalability .

Biological Activity

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a benzo[d]thiazole moiety , a piperidine ring , and a tert-butyl urea group . Each of these components contributes to the compound's biological activity:

  • Benzo[d]thiazole : Known for its ability to interact with various biological targets, influencing enzyme activity and receptor modulation.
  • Piperidine : Provides structural stability and enhances the compound's pharmacological properties.
  • Urea Linkage : Increases chemical stability and reactivity, essential for biological interactions.

The mechanism of action of this compound involves:

  • Target Interaction : The compound likely binds to specific enzymes or receptors, modulating their activity. For instance, the benzo[d]thiazole moiety can inhibit DNA gyrase and topoisomerase IV, critical targets in bacterial infections .
  • Biochemical Pathways : It may influence various pathways such as signal transduction and metabolic processes, depending on its interactions with cellular components.

Biological Activities

  • Antibacterial Activity : Research has demonstrated that compounds with similar structures exhibit potent antibacterial effects against Gram-positive bacteria. For example, benzothiazole derivatives have shown significant inhibition of bacterial growth with low resistance frequencies .
  • Antitumor Properties : The compound's structural features suggest potential antitumor activity. Compounds with benzo[d]thiazole moieties have been evaluated for their antiproliferative effects on various cancer cell lines, showing moderate to high efficacy in inhibiting cell growth .
  • Anti-inflammatory Effects : Some derivatives have displayed anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial properties of benzothiazole urea derivatives, compounds similar to this compound were synthesized and tested against various bacterial strains. Results indicated that these compounds inhibited the ATPase activity of DNA gyrase and topoisomerase IV at concentrations lower than 0.1 μg/mL, demonstrating significant bactericidal activity against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Case Study 2: Antitumor Activity

A series of benzothiazole-containing compounds were synthesized to assess their antiproliferative effects on human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development in cancer therapy .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityReferences
Benzothiazole Urea ABenzothiazole + UreaAntibacterial, Antitumor ,
Benzothiazole Urea BBenzothiazole + PiperidineAntimicrobial ,
FrentizoleUBT derivativeAnti-inflammatory

Q & A

Q. What are the established synthetic routes for 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions. A plausible route includes:

  • Step 1: Formation of the benzo[d]thiazole-piperidine core via nucleophilic substitution between 2-chlorobenzothiazole and piperidin-4-ylmethanamine under reflux in a polar aprotic solvent (e.g., DMF) .
  • Step 2: Introduction of the tert-butyl urea moiety via reaction with tert-butyl isocyanate in the presence of a base (e.g., triethylamine) at 0–25°C .
  • Key Optimization: Monitor reaction progress using TLC, and purify intermediates via column chromatography. Crystallization from ethanol or acetonitrile improves purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation: Use 1H^1H-NMR and 13C^{13}C-NMR to verify the benzo[d]thiazole, piperidine, and urea moieties. IR spectroscopy confirms the presence of urea C=O and N-H stretches .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) ensures >95% purity. High-resolution mass spectrometry (HRMS) validates molecular weight .
  • Crystallography: Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the piperidine ring conformation .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties and target binding affinity?

Methodological Answer:

  • Lipophilicity: The tert-butyl group enhances logP, improving membrane permeability (measured via PAMPA assays). However, excessive hydrophobicity may reduce aqueous solubility, necessitating formulation studies with co-solvents (e.g., DMSO/PEG) .
  • SAR Insights: In urea derivatives, bulky substituents like tert-butyl can stabilize hydrophobic interactions in enzyme active sites. Compare binding modes via molecular docking (e.g., AutoDock Vina) against targets like FLT3 or Parkinson’s-related kinases .

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s antitumor or neuroprotective potential?

Methodological Answer:

  • In Vitro:
    • Antitumor: Screen against MV4-11 (AML) or A549 (lung cancer) cell lines using MTT assays. Compare IC50_{50} values with reference inhibitors (e.g., Quizartinib for FLT3) .
    • Neuroprotection: Assess dopamine receptor modulation in SH-SY5Y cells (Parkinson’s model) via cAMP ELISA or α-synuclein aggregation assays .
  • In Vivo: Use xenograft models (e.g., nude mice with MV4-11 tumors) to evaluate efficacy. Monitor toxicity via serum ALT/AST levels and histopathology .

Q. How can researchers resolve contradictions in reported bioactivity data for benzothiazole-urea derivatives?

Methodological Answer:

  • Data Discrepancies: Variations in IC50_{50} values may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or cell line genetic backgrounds. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Structural Nuances: Compare substituent effects (e.g., tert-butyl vs. aryl groups) using 3D-QSAR models. Public databases like ChEMBL provide cross-study comparisons .

Q. What strategies mitigate solubility challenges during biological testing?

Methodological Answer:

  • Solubility Enhancement: Use DMSO stocks (≤0.1% final concentration) for in vitro assays. For in vivo studies, employ surfactants (e.g., Cremophor EL) or cyclodextrin-based formulations .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility, which hydrolyze in vivo to release the active compound .

Q. How can computational methods guide the optimization of this compound’s selectivity profile?

Methodological Answer:

  • Docking Studies: Identify off-target interactions by docking against homologous kinases (e.g., KIT vs. FLT3). Prioritize residues with divergent physicochemical properties for mutagenesis validation .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess conformational stability of the urea linker in the target binding pocket. Calculate binding free energies (MM-PBSA) .

Methodological Best Practices

  • Synthetic Reproducibility: Document reaction parameters (e.g., cooling rates during crystallization) to ensure batch-to-batch consistency .
  • Toxicity Screening: Include hemolysis assays (RBC lysis) and hERG channel inhibition tests early in development to flag cardiovascular risks .
  • Data Transparency: Deposit crystallographic data in the Cambridge Structural Database (CSD) and bioactivity data in PubChem for community validation .

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